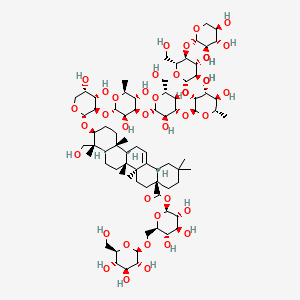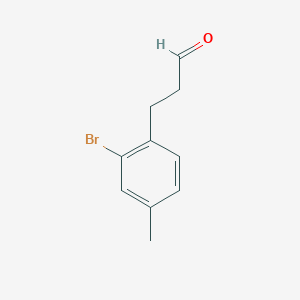![molecular formula C18H25ClN2O3S B12443364 3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12443364.png)
3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidine, un groupe aminoéthyle et un groupe butoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate implique généralement plusieurs étapes. Une méthode courante comprend la réaction du 2-aminoéthanethiol avec le 4-butoxybenzaldéhyde pour former une base de Schiff intermédiaire. Cette base de Schiff est ensuite cyclisée avec une dione appropriée pour former le cycle thiazolidine. Le produit final est obtenu en traitant le composé avec de l'acide chlorhydrique pour former le sel de chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe aminoéthyle ou du groupe butoxyphényle.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle thiazolidine.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes originaux.
Applications De Recherche Scientifique
3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur enzymatique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-amino-3-(4-butoxyphényl)propanoïque
- 3-(4-butoxyphényl)-2-nitriloprop-2-énoate de méthyle
Unicité
3-(2-Aminoéthyl)-5-[3-(4-butoxyphényl)propylidène]-1,3-thiazolidine-2,4-dione ; chlorhydrate se démarque par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales. Cette unicité lui permet d'interagir avec une large gamme de cibles moléculaires et de subir des réactions chimiques diverses, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H25ClN2O3S |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H |
Clé InChI |
HADFDMGQKBGVAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
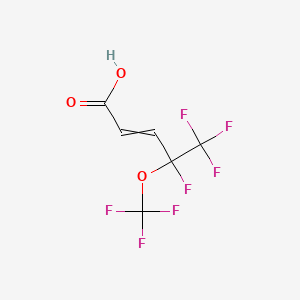
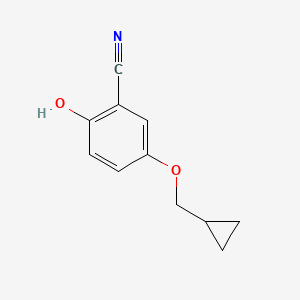
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
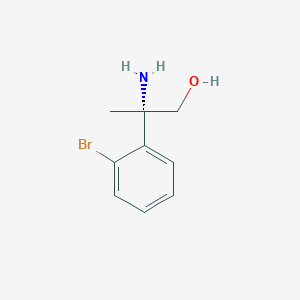
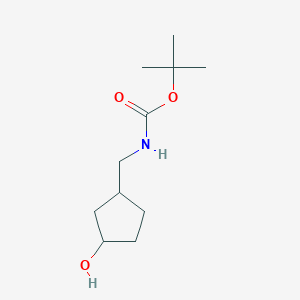
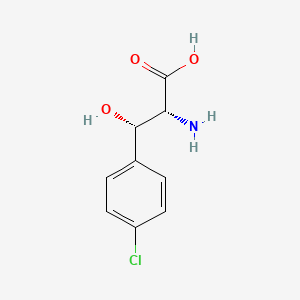
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)
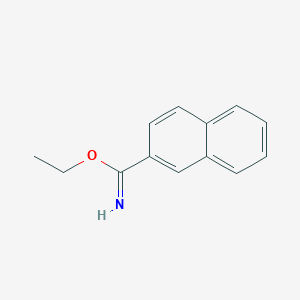
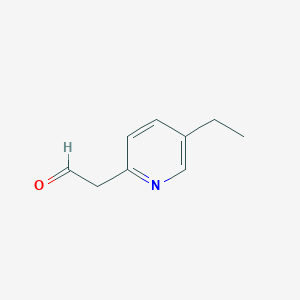
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
